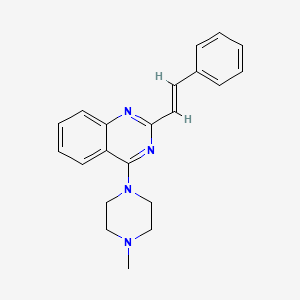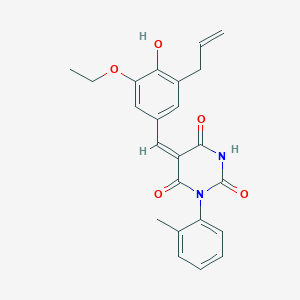![molecular formula C22H28O4 B5909368 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5909368.png)
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene, also known as EEPEMB, is a chemical compound that has received significant attention in scientific research. This compound is a member of the family of phenylpropenes and has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant and anticancer properties. However, the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene. One area of interest is its potential use as an anticancer agent. Several studies have shown that it has cytotoxic effects against various cancer cell lines, but further research is needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as a herbicide or insecticide. Several studies have shown that it has activity against certain pests and weeds, but further research is needed to determine its effectiveness and environmental impact. Overall, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential uses.
Synthesis Methods
The synthesis of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene involves several steps, starting with the reaction of 4-ethylphenol with epichlorohydrin to produce 2-(4-ethylphenoxy)propanol. This intermediate is then reacted with ethylene oxide to produce 2-{2-(4-ethylphenoxy)ethoxy}ethanol. The final step involves the reaction of this intermediate with 2-methoxy-4-(1-propen-1-yl)benzene in the presence of a catalyst to produce 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene.
Scientific Research Applications
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has been studied extensively for its potential applications in various fields. In medicine, it has been investigated for its anticancer and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In industry, it has been investigated for its potential use as a plasticizer and lubricant.
properties
IUPAC Name |
1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-4-6-19-9-12-21(22(17-19)23-3)26-16-14-24-13-15-25-20-10-7-18(5-2)8-11-20/h4,6-12,17H,5,13-16H2,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYIYWMQNRFQSP-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C=CC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)/C=C/C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B5909315.png)
![(2-chloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909321.png)
![(2-chloro-4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909329.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909335.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909352.png)
![2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5909360.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)naphthalene](/img/structure/B5909364.png)

![N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5909382.png)
